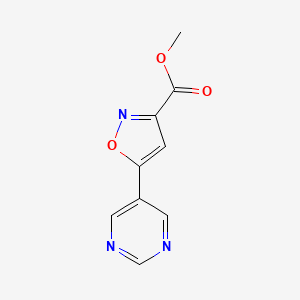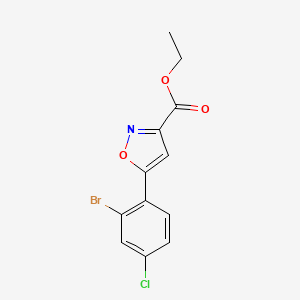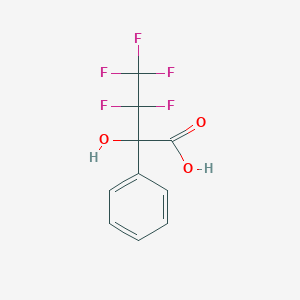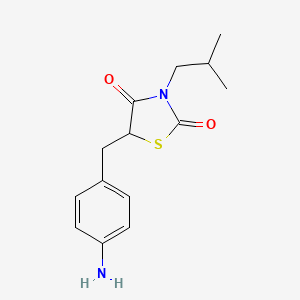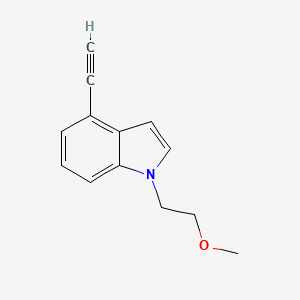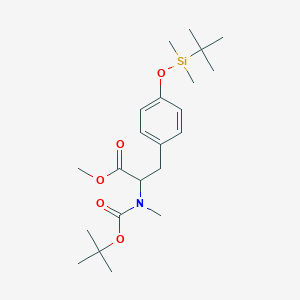![molecular formula C26H45NO6S B13713159 Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
Taurochenodeoxycholic-[2,2,4,4-d4] Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is a deuterated form of taurochenodeoxycholic acid, a bile acid formed in the liver by conjugation of chenodeoxycholic acid with taurine . This compound is used primarily in scientific research as an internal standard for the quantification of taurochenodeoxycholic acid by mass spectrometry .
準備方法
The synthesis of Taurochenodeoxycholic-[2,2,4,4-d4] Acid involves the deuteration of taurochenodeoxycholic acidThe industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories for research purposes .
化学反応の分析
Taurochenodeoxycholic-[2,2,4,4-d4] Acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur, particularly at the deuterated positions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification of Bile Acids: It is used as an internal standard in mass spectrometry for the quantification of taurochenodeoxycholic acid and other bile acids.
Lipidomics Research: The compound is ideal for lipidomics research, helping to study the roles of lipids in biology and disease.
Disease Markers: It is used to study serum levels in patients with liver cirrhosis and other diseases, serving as a marker for disease progression.
作用機序
Taurochenodeoxycholic-[2,2,4,4-d4] Acid functions primarily as a bile acid, emulsifying lipids such as cholesterol in the bile. As a medication, it reduces cholesterol formation in the liver and increases bile secretion and discharge into the duodenum . The exact mechanism of action in inflammation and cancer therapy is still under investigation .
類似化合物との比較
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Similar compounds include:
Taurochenodeoxycholic Acid: The non-deuterated form, used for similar purposes but without the benefits of deuteration.
Glycochenodeoxycholic Acid: Another bile acid used in similar research applications.
Taurocholic Acid: A related bile acid with different properties and applications.
These compounds share similar structures and functions but differ in their specific applications and benefits in research.
特性
分子式 |
C26H45NO6S |
|---|---|
分子量 |
503.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1/i8D2,14D2 |
InChIキー |
BHTRKEVKTKCXOH-GLYOETPHSA-N |
異性体SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
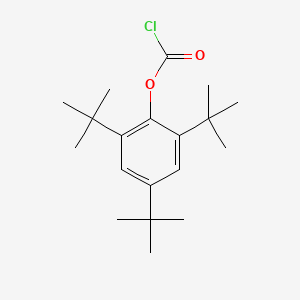
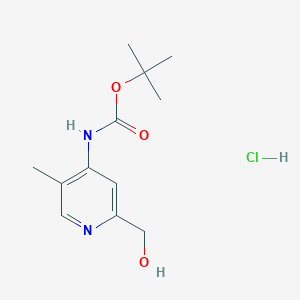
![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)
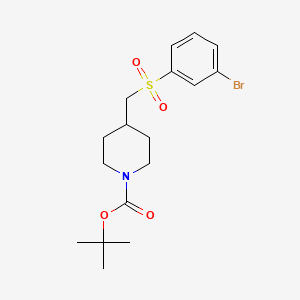
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
